Product packaging for 5-Bromo-4-methylpyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1345121-43-8)

5-Bromo-4-methylpyrazolo[1,5-a]pyridine

Cat. No.: B3232726
CAS No.: 1345121-43-8
M. Wt: 211.06 g/mol
InChI Key: RFWNGIVOWMSQPT-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Biology

Fused nitrogen heterocycles are a cornerstone of modern chemical biology and medicinal chemistry. These molecular frameworks, which consist of at least two rings where one or more atoms are nitrogen, are prevalent in a vast array of biologically active compounds. Their structural complexity and rigidity provide a unique three-dimensional architecture that is ideal for interacting with biological targets such as enzymes and receptors. nih.govresearchgate.net The presence of nitrogen atoms in these structures is particularly crucial, as they can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to proteins and nucleic acids. nih.gov This ability to form stable complexes is a key reason why nitrogen-containing heterocycles are found in numerous natural products, including alkaloids, vitamins, and hormones, and constitute a significant portion of FDA-approved drugs. nih.govnih.gov The inherent properties of these scaffolds, such as their electronic characteristics and potential for diverse substitutions, make them highly valuable in the design of novel therapeutic agents. nih.gov

Overview of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Medicinal and Materials Chemistry

Among the myriad of fused nitrogen heterocycles, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged scaffold" in both medicinal and materials chemistry. mdpi.comnih.gov This fused bicyclic system, comprising a pyrazole (B372694) ring fused to a pyridine (B92270) ring, offers a rigid and planar framework that is highly amenable to chemical modification. mdpi.comnih.gov In medicinal chemistry, this versatility has been exploited to develop a wide range of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The pyrazolo[1,5-a]pyridine core is a key component in several kinase inhibitors, which are a class of targeted cancer therapies. nih.govnih.gov Beyond its therapeutic applications, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a closely related structure, has garnered attention in materials science due to its significant photophysical properties, making it a candidate for use in advanced materials. mdpi.comnih.gov

Research Focus on 5-Bromo-4-methylpyrazolo[1,5-a]pyridine and Related Analogs

The compound this compound is a specific derivative of the pyrazolo[1,5-a]pyridine scaffold that has attracted research interest primarily as a versatile building block in organic synthesis. The strategic placement of the bromo and methyl groups on the pyridine ring allows for further chemical modifications, making it a valuable intermediate in the creation of more complex molecules. Research involving this compound and its analogs often focuses on their use in the synthesis of potential kinase inhibitors and other biologically active agents. google.com For example, substituted pyrazolo[1,5-a]pyridine compounds have been investigated as inhibitors of RET kinase, a target in certain types of cancer. google.com The bromo group at the 5-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby enabling the generation of diverse chemical libraries for drug discovery.

Historical Development of Pyrazolo[1,5-a]pyridine Synthesis and Initial Applications

The exploration of the pyrazolo[1,5-a]pyridine scaffold dates back to 1948 with the first reported synthesis. researchgate.net Early research was primarily centered on elucidating the fundamental chemical reactivity of this fused heterocyclic system and developing various synthetic routes to access it. nih.gov A common and enduring method for its synthesis involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.orgacs.org Over the decades, synthetic methodologies have evolved to become more efficient and versatile, allowing for the creation of a wide array of substituted pyrazolo[1,5-a]pyridine derivatives. organic-chemistry.org The initial applications of these compounds were largely academic, but as their pharmacological potential became more apparent, their use in medicinal chemistry research expanded significantly, leading to their current status as a key scaffold in drug discovery. nih.govresearchgate.net

Chemical Profile of this compound

PropertyValueSource
Chemical Formula C8H7BrN2ChemSrc chemsrc.com
CAS Number 1345121-43-8BLDpharm bldpharm.com, ChemSrc chemsrc.com
Molecular Weight 211.06 g/mol ChemSrc chemsrc.com
Purity (Typical) 97.0%ChemSrc chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B3232726 5-Bromo-4-methylpyrazolo[1,5-a]pyridine CAS No. 1345121-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)3-5-11-8(6)2-4-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWNGIVOWMSQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Methylpyrazolo 1,5 a Pyridine and Its Analogs

Classical Approaches to the Pyrazolo[1,5-a]pyridine (B1195680) Core Construction

The formation of the fused pyrazolo[1,5-a]pyridine ring system is the foundational step in the synthesis of the target compound and its analogs. Chemists have developed several robust methods, primarily centered around the construction of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) moiety or vice-versa.

Cyclization Reactions for Pyrazolo[1,5-a]pyridine Formation

Cyclization reactions represent the most fundamental and widely employed strategy for assembling the pyrazolo[1,5-a]pyridine scaffold. These methods typically involve the reaction of a pyridine derivative containing a reactive nitrogen species with a suitable three-carbon partner to form the fused five-membered pyrazole ring.

A prominent approach is the intermolecular [3+2] cycloaddition of N-aminopyridinium ylides with appropriate dipolarophiles like alkenes or alkynes. acs.org In this reaction, the N-aminopyridinium ylide acts as a 1,3-dipole that reacts with the two-carbon component to build the pyrazole ring. Phenyliodine(III) diacetate (PIDA) can be used to mediate a regioselective cycloaddition of these ylides to electron-deficient alkenes, yielding a variety of multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org

Another powerful cyclization strategy involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones. acs.orgmdpi.com This method, promoted by acetic acid and molecular oxygen, proceeds without a metal catalyst and offers high atom economy. mdpi.com The reaction is believed to proceed through the nucleophilic addition of the enol form of the β-dicarbonyl substrate to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and subsequent dehydrative cyclization to furnish the final product. acs.org A general procedure involves heating the N-amino-2-imino-pyridine and the 1,3-dicarbonyl compound in ethanol (B145695) with acetic acid under an oxygen atmosphere. acs.orgmdpi.com

Further variations include gold-catalyzed or iodine-mediated cyclization of enynylpyrazoles and TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds, which provides highly substituted pyrazolo[1,5-a]pyridines with predictable regioselectivity. nih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyridine Synthesis via Cross-dehydrogenative Coupling Data sourced from Ghorbani-Vaghei, R., & Yavari, I. (2019). acs.org

N-Amino-2-imino-pyridine Reactant 1,3-Dicarbonyl Reactant Product Yield (%)
1-Amino-2-imino-4-phenylpyridine Ethyl acetoacetate 7-Amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate 92
1-Amino-2-imino-4-phenylpyridine Ethyl benzoylacetate 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylate 90
1-Amino-2-imino-4-(p-tolyl)pyridine Ethyl acetoacetate 7-Amino-2-methyl-5-(p-tolyl)pyrazolo[1,5-a]pyridine-3-carboxylate 94
1-Amino-2-imino-4-(p-tolyl)pyridine Acetylacetone (B45752) 3-Acetyl-7-amino-2-methyl-5-(p-tolyl)pyrazolo[1,5-a]pyridine 85

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. While extensively developed for the analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, direct MCRs for pyrazolo[1,5-a]pyridines are less common but follow similar principles. researchgate.net

For the related pyrimidine (B1678525) systems, a notable three-component strategy utilizes a Rh(III)-catalyst for the annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov This reaction proceeds under simple benchtop conditions and is compatible with a wide range of aromatic and heteroaromatic aldehydes, including those with electron-donating and electron-withdrawing groups. nih.gov Such methodologies highlight a powerful, albeit less explored, avenue for the one-pot synthesis of the pyrazolo[1,5-a]pyridine core.

Specific Synthetic Routes to Brominated Pyrazolo[1,5-a]pyridines

The introduction of a bromine atom onto the pyrazolo[1,5-a]pyridine scaffold can be achieved either by direct halogenation of the pre-formed heterocyclic core or by employing a precursor that already contains the bromine atom. The desired position of the bromine atom dictates the most effective strategy.

Regioselective Halogenation Strategies for Bromination

Direct halogenation of the pyrazolo[1,5-a]pyridine ring system often targets the C3 position due to its electronic properties. While specific studies on the bromination of 4-methylpyrazolo[1,5-a]pyridine (B12950476) are scarce, methods developed for the closely related pyrazolo[1,5-a]pyrimidine scaffold provide significant insight into viable regioselective strategies.

One highly efficient and environmentally friendly method involves the use of potassium halide salts (including KBr) with a hypervalent iodine(III) reagent, such as PIDA (phenyliodine(III) diacetate), in water at room temperature. nih.gov This protocol facilitates the clean and regioselective bromination of various pyrazolo[1,5-a]pyrimidines exclusively at the C3 position in excellent yields. The reaction is believed to proceed via an electrophilic substitution mechanism. nih.gov Another effective one-pot protocol uses sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant in water to achieve C3-bromination.

These methods demonstrate that direct bromination is highly regioselective for the C3 position. Therefore, to synthesize a C5-brominated compound like 5-Bromo-4-methylpyrazolo[1,5-a]pyridine, the bromine atom must typically be incorporated into one of the starting materials before the final cyclization step.

Table 2: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines using PIDA/KX Data sourced from Reddy, D. C., et al. (2024). nih.gov

Substrate Halogen Source Product Yield (%)
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine KBr 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine 88
2-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine KBr 3-Bromo-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine 92
7-Phenylpyrazolo[1,5-a]pyrimidine KBr 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine 88
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine KI 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine 91

Precursor Design and Synthesis for this compound

The synthesis of the title compound, this compound, necessitates a synthetic design where the substituents (bromo at C5, methyl at C4) are positioned on the pyridine ring prior to the formation of the fused pyrazole ring. The most logical precursor for this transformation is a substituted N-aminopyridine.

The synthesis would begin with a suitably substituted pyridine. For instance, a starting material like 3,5-dibromo-4-methylpyridine could undergo a reaction to selectively introduce an amino group at the N1 position, potentially after a lithium-halogen exchange at the 3-position followed by amination. A more direct route might involve the synthesis of 5-bromo-4-methylpyridin-2-amine , which can then be converted to the corresponding N-amino-5-bromo-4-methylpyridinium species.

Once this key brominated precursor is obtained, it can be subjected to one of the classical cyclization reactions described previously (Section 2.1.1). For example, reacting the N-amino-5-bromo-4-methylpyridinium ylide with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound like acetylacetone or a derivative, would lead to the formation of the pyrazole ring, yielding the final this compound scaffold with the desired substitution pattern. This precursor-based approach provides absolute control over the regiochemistry of the substituents on the pyridine portion of the molecule.

Advanced Synthetic Transformations and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

Once the this compound core is synthesized, the bromine atom at the C5 position serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This functionalization is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Transition metal-catalyzed reactions are the primary tools for this purpose. The C5-bromo group can readily participate in:

Suzuki-Miyaura Coupling: Reacting the bromo-substituted scaffold with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst allows for the introduction of diverse aromatic groups at the C5 position.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can be used to install alkynyl moieties, which can be further transformed. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.

Ullmann Condensation: Copper-catalyzed coupling reactions, such as the Ullmann amination, provide an alternative route to introduce nitrogen-based nucleophiles.

In addition to functionalizing the C5-bromo position, the pyrazolo[1,5-a]pyridine ring itself can be further modified. As noted, the C3 position is electronically activated for electrophilic substitution, allowing for the introduction of nitro, formyl, or sulfenyl groups through C-H functionalization techniques, adding another layer of structural diversity to the molecule. bohrium.com These advanced transformations underscore the utility of this compound as a key intermediate in synthetic organic chemistry.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing and modifying heterocyclic compounds like pyrazolo[1,5-a]pyridines. This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions are a prime example, enabling the formation of C-C bonds directly from two C-H bonds. acs.orgnih.gov

Research has demonstrated the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives through a palladium(II)-catalyzed C–H bond activation process. acs.orgnih.gov This methodology exhibits good functional group tolerance and achieves high product yields, reaching up to 94%. acs.orgnih.gov Such strategies could be hypothetically applied to precursors of this compound to introduce aryl or other groups at specific positions, provided the inherent regioselectivity of the C-H activation can be controlled. For instance, the C-H bonds at positions 3 and 7 of the pyrazolo[1,5-a]pyridine core are often targeted for functionalization due to their electronic properties. encyclopedia.pub

Another approach involves acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyridine core. acs.org This method represents a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling. acs.org

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Derivatization)

The bromine atom in this compound serves as a versatile handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species, is a particularly robust and widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org

This reaction is invaluable for the derivatization of bromo-substituted heterocycles, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. nih.govmdpi.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura reaction is noted for its tolerance of various functional groups and often proceeds with high yields. nih.gov For the derivatization of this compound, a variety of arylboronic acids could be employed to synthesize a library of 5-aryl-4-methylpyrazolo[1,5-a]pyridine analogs. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields. mdpi.comnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Bromo-Heterocycles This table presents representative data from studies on analogous bromo-substituted heterocyclic compounds to illustrate the scope of the Suzuki-Miyaura reaction.

Bromo-SubstrateBoronic Acid PartnerCatalyst/LigandBaseSolventYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O74 nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Biphenylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O79 nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one1-Naphthylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-Dioxane/H₂O85 nih.gov
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com

Sustainable Synthesis Approaches (e.g., Deep Eutectic Solvents, Microwave-Assisted Synthesis)

In line with the principles of green chemistry, sustainable methods for the synthesis of pyrazolo[1,5-a]pyridines and their analogs are gaining prominence. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines. researchgate.netnih.govnih.gov This technique can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods. nih.gov For example, a one-pot, microwave-assisted process for synthesizing 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines proceeds in good to excellent yields. researchgate.net Another efficient method involves the palladium-catalyzed, solvent-free reaction of β-halovinyl aldehydes with 5-aminopyrazoles under microwave irradiation to produce pyrazolo[1,5-a]pyrimidines in good yields (71-80%). rsc.org These protocols highlight the potential for microwave technology in the rapid and efficient construction of the core heterocyclic scaffold.

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as environmentally benign alternatives to traditional volatile organic solvents (VOCs). bhu.ac.in A DES is typically a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen-bond donor (like glycerol (B35011) or zinc chloride), which forms a eutectic with a melting point much lower than that of its individual components. bhu.ac.inrsc.org These solvents can act as both the reaction medium and the catalyst. bhu.ac.in For instance, a choline chloride:glycerol DES has been used as a green and effective medium for the synthesis of pyrazoline derivatives, avoiding the need for toxic catalysts and volatile solvents. bhu.ac.in Similarly, a [CholineCl][ZnCl2]3 DES has been used for the efficient, ultrasound-assisted synthesis of pyrroles, where the DES could be reused multiple times. rsc.org The application of DES to the synthesis of the pyrazolo[1,5-a]pyridine ring system represents a promising avenue for sustainable chemical manufacturing.

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations. For the synthesis of pyrazolo[1,5-a]pyridines and their analogs, several mechanistic studies have provided valuable insights.

The palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors has been investigated through both kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations. acs.orgnih.gov These studies have helped to outline a plausible reaction mechanism, confirming the involvement of C-H bond activation as a key step. acs.orgnih.gov

The formation of the pyrazolo[1,5-a]pyridine ring often proceeds via a [3+2] cycloaddition reaction. researchgate.netrsc.org In one such pathway, N-aminopyridinium ylides, generated from N-aminopyridines, act as 1,3-dipoles that react with suitable dipolarophiles like alkynes. rsc.org For example, a one-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizes N-aminopyridinium ylides which serve as both a 1,3-dipole and a nitrogen source in a reaction with ynals. rsc.org

Another investigated mechanism involves the reaction of N-aminopyridines with enaminones, which also proceeds via a [3+2] cycloaddition to furnish 3-acyl-pyrazolo[1,5-a]pyridines without the need for an external base or oxidant. researchgate.net Similarly, the reaction of N-amino-2-iminopyridines with β-ketoesters is proposed to involve an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product. acs.org

The mechanism for the derivatization via Suzuki coupling is well-established and proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple, as detailed in section 2.3.2. libretexts.org

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine Derivatives

Systematic Structural Modifications and Their Impact on Activity

Systematic SAR studies have been crucial in optimizing the pharmacological efficacy of pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov Researchers have explored modifications at nearly all available positions of the scaffold (positions 2, 3, 5, 6, and 7) to understand their impact on activity. mdpi.com

For instance, in the development of antitubercular agents, the position of a methyl group on the pyridine (B92270) ring was systematically altered. It was discovered that substitution at the 5-position was optimal for activity against Mycobacterium tuberculosis. nih.gov When the methyl group was moved to the 4-, 6-, or 7-position, the resulting compounds were significantly less potent. nih.gov

In the context of Tropomyosin receptor kinase (Trk) inhibitors, modifications at the C3 and C5 positions have been particularly fruitful. The introduction of a picolinamide (B142947) amide bond at the C3 position was found to significantly enhance activity. nih.gov This was further increased by substituting the C5 position with a 2,5-difluorophenyl-substituted pyrrolidine. nih.gov Similarly, developing inhibitors for phosphoinositide 3-kinase delta (PI3Kδ) involved optimizing substituents at the C2 and C5 positions of the pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.com

The synthesis process itself allows for systematic diversity. The cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds is a primary route that enables versatile structural modifications at multiple positions simultaneously. mdpi.com This flexibility is essential for building libraries of compounds for comprehensive SAR studies. nih.govnih.gov

Influence of Substituents on Molecular Recognition and Biological Efficacy

For antitubercular activity, while the 5-position was found to be optimal for substitution, the nature of the substituent could be varied. A methyl group at this position could be replaced by a methoxyl, ethyl, or chloro moiety without a significant loss of potency against the Mtb H37Rv strain. nih.gov

In the pursuit of Trk inhibitors, specific substituents were key to achieving high potency. The addition of a morpholine (B109124) group improved selectivity by reducing off-target effects, while fluorine incorporation enhanced interactions with the amino acid Asn655. mdpi.com Macrocyclic structures based on the pyrazolo[1,5-a]pyrimidine core were also developed, with the macrocycle's spatial arrangement being crucial for binding affinity. nih.gov

For PI3Kδ inhibitors, a 2-difluoromethylbenzimidazole substituent at the C5 position was identified as the most active, leading to a moderate inhibitor. mdpi.com Further optimization by introducing a carbonyl group at the C2 position led to a significant increase in potency, with the resulting compound CPL302415 showing an IC50 value of 18 nM for PI3Kδ. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of pyrazolo[1,5-a]pyridine derivatives based on research findings.

TargetPosition(s) ModifiedSubstituent(s)Impact on Activity
Antitubercular (Mtb) C5Methyl, Methoxyl, Ethyl, ChloroOptimal position for substitution, maintaining high potency. nih.gov
Trk Kinase C3PicolinamideSignificantly enhanced inhibitory activity. nih.gov
Trk Kinase C52,5-difluorophenyl-substituted pyrrolidineFurther increased Trk inhibition when combined with C3 modification. nih.gov
Trk Kinase GeneralMorpholine group, FluorineImproved selectivity and enhanced interactions with target residues. mdpi.com
PI3Kδ Kinase C52-difluoromethylbenzimidazoleIdentified as the most active substituent for initial inhibition. mdpi.com
PI3Kδ Kinase C2Carbonyl groupEnhanced the activity of C5-substituted derivatives. mdpi.com
CRF1 Receptor C3, C7Dialkylamino (C3), Phenyl (C7)Led to potent and selective antagonists. nih.gov

Correlation of Structural Features with Modulatory Effects on Target Proteins

The biological effects of pyrazolo[1,5-a]pyridine derivatives are directly correlated with their structural ability to interact with target proteins. SAR studies, often supported by molecular docking, have elucidated these interactions at an atomic level.

For Trk kinase inhibitors, the pyrazolo[1,5-a]pyrimidine nucleus itself is essential, with its N1 atom forming a critical hydrogen bond with the amino acid Met592 in the hinge region of the kinase. nih.govmdpi.com This interaction anchors the inhibitor in the binding site. Substitutions are then designed to form additional favorable interactions. For example, the presence of an oxygen atom in an oxanyl group was found to contribute to potency by occupying a mutation site, while a difluorophenyl group helped to optimize the molecule's orientation to avoid steric hindrance. nih.gov

In the case of PI3Kδ inhibitors, selectivity is achieved by exploiting differences in the enzyme's affinity pocket. Interaction with the tryptophan shelf (Trp-760) is a key determinant of PI3Kδ selectivity. mdpi.com Structural modifications that create steric blockage in this region lead to selectivity for PI3Kδ because the binding to other PI3K isoforms is disfavored. mdpi.com The design of potent and selective PI3Kδ inhibitors, therefore, relies on modifying the pyrazolo[1,5-a]pyrimidine scaffold with substituents that can effectively occupy this affinity pocket and interact with the tryptophan shelf. mdpi.com

Design Principles for Enhanced Biological Activity Based on SAR Data

The accumulation of SAR data has led to the establishment of clear design principles for creating more potent and selective pyrazolo[1,5-a]pyridine-based therapeutic agents.

One successful strategy is scaffold hopping , where the pyrazolo[1,5-a]pyridine core is used to replace other heterocyclic systems known for a particular biological activity. This was employed to design novel antitubercular agents, where the pyrazolo[1,5-a]pyridine scaffold was chosen for its high three-dimensional and electronic similarity to the imidazo[1,2-a]pyridine (B132010) core found in other anti-TB compounds. nih.gov

Another key principle is the introduction of macrocyclic structures . In the development of Trk inhibitors, linking positions on the pyrazolo[1,5-a]pyrimidine scaffold to form a macrocycle was shown to be crucial for achieving maximal activity. nih.gov This strategy constrains the molecule's conformation into an optimal spatial arrangement for binding to the target kinase. nih.gov

Furthermore, targeted substitution based on the molecular environment of the target's binding site is a fundamental design principle. This involves:

Enhancing hydrophobic interactions: Adding groups like a methyl group on a macrocyclic structure can improve activity. nih.gov

Forming key hydrogen bonds: The pyrazolo[1,5-a]pyrimidine N1 atom's interaction with the kinase hinge region is a recurring theme and a critical anchor point to design around. nih.govmdpi.com

Exploiting specific pockets for selectivity: Designing substituents to interact with unique regions of a target, such as the tryptophan shelf in PI3Kδ, is a powerful strategy for achieving selectivity over related proteins. mdpi.com

These principles, derived from extensive SAR studies, continue to guide medicinal chemists in the rational design of novel pyrazolo[1,5-a]pyridine derivatives with enhanced therapeutic potential. benthamdirect.com

Biological Applications and Mechanistic Investigations of 5 Bromo 4 Methylpyrazolo 1,5 a Pyridine Analogs

Target-Specific Biological Activities and Pharmacological Profiles

Analogs of the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) core are notable for their potent inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. nih.gov

Cyclin-dependent kinases (CDKs) are key targets, and pyrazolo[1,5-a]pyrimidine derivatives have been designed as effective inhibitors. researchgate.netnih.gov For instance, a series of 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines were evaluated as CDK2 inhibitors. researchgate.net Compounds 5h (with a 3-chlorophenylazo group) and 5i (with a 2-chlorophenylazo group) showed potent CDK2 inhibitory activity with IC50 values of 22 nM and 24 nM, respectively, comparable to the known inhibitor dinaciclib. researchgate.net These compounds also demonstrated inhibitory effects against CDK1, CDK5, and CDK9 at nanomolar concentrations. researchgate.net Another study identified pyrazolo[1,5-a]pyrimidine derivatives with dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov Compound 6t in this series was a potent dual inhibitor, with an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for developing TRK inhibitors. nih.gov Two of the three marketed drugs for NTRK fusion cancers contain this nucleus. nih.gov Extensive research has led to the development of highly potent TRK inhibitors, with some compounds exhibiting IC50 values below 1 nM against TrkA, TrkB, and TrkC. mdpi.com

Furthermore, pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of PIM-1 kinase, another important target in cancer therapy. nih.gov The scaffold has also been explored for its ability to antagonize the Corticotropin-Releasing Factor 1 (CRF1) receptor, with a series of 3-phenylpyrazolo[1,5-a]pyrimidines showing affinity for this receptor. nih.gov

Table 1: Kinase Inhibition by Pyrazolo[1,5-a]pyridine Analogs
CompoundScaffoldTarget KinaseActivity (IC₅₀)Reference
Compound 5hPyrazolo[1,5-a]pyrimidineCDK222 nM researchgate.net
Compound 5iPyrazolo[1,5-a]pyrimidineCDK224 nM researchgate.net
Compound 6tPyrazolo[1,5-a]pyrimidineCDK20.09 µM nih.gov
Compound 6tPyrazolo[1,5-a]pyrimidineTRKA0.45 µM nih.gov
Dinaciclib (Reference)Pyrazolo[1,5-a]pyrimidineCDK218 nM researchgate.net

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its antimicrobial properties. nih.govresearchgate.net A study detailing the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their cycloalkane ring-fused counterparts revealed significant antibacterial and antifungal activities. nih.gov Several of these new compounds were evaluated against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Compounds 8b , 10e , 10i , and 10n were identified as the most active against these bacterial strains. nih.gov Another study synthesized a new series of pyrazolo[1,5-a]pyrimidines incorporating an isoxazole (B147169) moiety and tested their antimicrobial activity against three Gram-positive and three Gram-negative bacteria, as well as two fungi. tandfonline.com Compounds 4 , 5 , 6 , 9 , and 10 from this series demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values in some cases lower than the reference drug, Ampicillin. tandfonline.com These findings highlight the potential of the pyrazolo[1,5-a]pyrimidine core in developing new antimicrobial agents. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogs
Compound SeriesScaffoldActivity TypeTarget OrganismsReference
8b, 10e, 10i, 10nPyrazolo[1,5-a]pyrimidine & Fused CycloalkaneAntibacterial & AntifungalGram-positive & Gram-negative bacteria nih.gov
4, 5, 6, 9, 10Pyrazolo[1,5-a]pyrimidine-isoxazoleAntibacterial & AntifungalGram-positive, Gram-negative bacteria & Fungi tandfonline.com

Analogs of pyrazolo[1,5-a]pyridine have emerged as a highly promising class of antitubercular agents, demonstrating potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.gov A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized, showing excellent in vitro potency with low nanomolar Minimum Inhibitory Concentration (MIC) values against the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mtb (MDR-TB) strains. nih.gov One of the most promising compounds, 5k , significantly reduced the bacterial burden in a mouse model of tuberculosis. nih.gov

Further development led to pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) diaryl derivatives, which were designed to improve efficacy against drug-resistant Mtb. nih.gov Many of these derivatives exhibited excellent in vitro potency, with MIC values against the H37Rv strain often below 0.02 µg/mL. nih.gov Notably, compound 6j showed an MIC of less than 0.002 µg/mL against H37Rv and also against rifampicin-resistant and isoniazid-resistant Mtb strains. nih.gov Another analog, TB47 , a pyrazolo[1,5-a]pyridine mimic of the clinical candidate Q203, displayed high potency against Mtb H37Rv with an MIC90 of 0.011 µM. researchgate.net The mechanism for some of these analogs involves targeting the cytochrome bc1 complex, a critical component of mycobacterial energy metabolism. nih.govresearchgate.net

Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Analogs
CompoundScaffoldMtb StrainActivity (MIC)Reference
Compound 5kPyrazolo[1,5-a]pyridine-3-carboxamideH37Rv0.006 µg/mL nih.govnih.gov
Compound 6dPyrazolo[1,5-a]pyridine-3-carboxamide diarylH37Rv<0.002 µg/mL nih.gov
Compound 6jPyrazolo[1,5-a]pyridine-3-carboxamide diarylH37Rv, rRMP, rINH<0.002 µg/mL nih.gov
Compound 6lPyrazolo[1,5-a]pyridine-3-carboxamide diarylH37Rv<0.002 µg/mL nih.gov
TB47Pyrazolo[1,5-a]pyridineH37Rv0.011 µM (MIC₉₀) researchgate.net

The pyrazolo[1,5-a]pyridine scaffold and its analogs have been investigated as inhibitors of viral replication, particularly against herpesviruses and the Hepatitis C virus (HCV). nih.govgoogle.com A series of pyrazolo[1,5-a]pyridine inhibitors of herpes virus replication were studied, with research focusing on the effects of the C3 substituent on antiviral activity. nih.gov Significant changes in activity were observed based on alterations of the heteroatom basicity and the orientation of the group at the C3 position, helping to define the minimal pharmacophore required for potency. nih.gov

In a related scaffold, 1H-pyrazolo[3,4-b]pyridine derivatives have also shown potent anti-herpes simplex virus type-1 (HSV-1) activity. mdpi.com Compounds designated ARA-04 , ARA-05 , and AM-57 exhibited effective concentrations (EC50) in the range of 0.70 to 1.0 µM. mdpi.com Mechanistic studies indicated that these compounds interfere with different stages of the viral replication cycle; ARA-04 and ARA-05 affected viral adsorption, while AM-57 interfered with the α- and γ-phases of replication. mdpi.com

Furthermore, pyrazolo[1,5-a]pyrimidine compounds have been the subject of a patent for their ability to inhibit the replication of the Hepatitis C virus (HCV) by targeting the HCV RNA-dependent RNA polymerase (RdRp). google.com

Table 4: Antiviral Activity of Pyrazolo[1,5-a]pyridine Analogs
CompoundScaffoldTarget VirusActivity (EC₅₀)Reference
ARA-041H-Pyrazolo[3,4-b]pyridineHSV-11.00 ± 0.10 µM mdpi.com
ARA-051H-Pyrazolo[3,4-b]pyridineHSV-11.00 ± 0.05 µM mdpi.com
AM-571H-Pyrazolo[3,4-b]pyridineHSV-10.70 ± 0.10 µM mdpi.com
VariousPyrazolo[1,5-a]pyrimidineHCVInhibition of RdRp google.com

The pyrazolo[1,5-a]pyridine framework and its analogs are known to possess anti-inflammatory properties. researchgate.netmdpi.commdpi.com A study on the related pyrazolo[1,5-a]quinazoline scaffold identified novel anti-inflammatory compounds by screening their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.comnih.gov This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). mdpi.com Two of the most potent compounds, 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide), were predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. mdpi.comnih.gov Molecular modeling and subsequent binding assays confirmed that these compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting that their anti-inflammatory effects are mediated through targeting MAPKs. mdpi.comnih.gov The heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold was found to be the most effective for this activity. mdpi.com

Table 5: Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Analogs
CompoundScaffoldBiological Target/PathwayActivity (IC₅₀)Reference
Compound 13iPyrazolo[1,5-a]quinazolineLPS-induced NF-κB inhibition< 50 µM mdpi.comnih.gov
Compound 16Pyrazolo[1,5-a]quinazolineLPS-induced NF-κB inhibition< 50 µM mdpi.comnih.gov

Analogs based on the pyrazolo[1,5-a]pyridine scaffold have been developed as ligands for various G protein-coupled receptors (GPCRs), demonstrating activity as antagonists at dopamine (B1211576), adenosine (B11128), and CRF1 receptors.

Dopamine Receptors: A series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their binding to dopamine receptors. nih.gov These efforts led to the discovery of ligands with high affinity and selectivity for the dopamine D4 receptor. nih.govnih.gov For example, the carbonitrile derivative 11a (FAUC 327) showed high D4 affinity with a Ki of 1.5 nM and also possessed significant partial agonist activity. nih.gov Further modifications, such as the introduction of a para-fluoroethoxy substituent, resulted in derivatives like 3h with outstanding D4 subtype selectivity over D2 and D3 receptors, combined with inverse agonist properties. nih.gov

Adenosine Receptors: Pyrazolo derivatives, including those with the pyrazolo[1,5-a]pyridine core, have been identified as potent antagonists of adenosine receptors (ARs). nih.govnih.govacs.org The discovery of FR166124, a water-soluble pyrazolo[1,5-a]pyridine, highlighted the potential of this scaffold for developing adenosine A1 receptor antagonists. nih.gov In a broader context, various non-xanthine pyrazolo derivatives have been explored for their activity at all four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.govacs.org

CRF1 Receptor: A series of 3-phenylpyrazolo[1,5-a]pyrimidines were synthesized and found to possess affinity for the human Corticotropin-Releasing Factor 1 (CRF1) receptor, acting as antagonists. nih.gov The three-dimensional structure of one of the most potent analogs in this series helped to elucidate the spatial requirements for high-affinity binding to the CRF1 receptor. nih.gov

Table 6: Receptor Antagonism by Pyrazolo[1,5-a]pyridine Analogs
CompoundScaffoldReceptor TargetActivity (Kᵢ)Reference
11a (FAUC 327)Pyrazolo[1,5-a]pyridineDopamine D41.5 nM nih.gov
3a-3h seriesPyrazolo[1,5-a]pyridineDopamine D41.3 - 28 nM nih.gov
FR166124Pyrazolo[1,5-a]pyridineAdenosine A1Potent Antagonist nih.gov
10dPyrazolo[1,5-a]pyrimidineCRF1Potent Antagonist nih.gov

Molecular Mechanisms of Action

The therapeutic potential of pyrazolo[1,5-a]pyridine analogs is rooted in their ability to interact with specific biological targets at a molecular level, thereby modulating cellular functions. These interactions range from direct binding to enzyme active sites to influencing complex signal transduction networks, leading to observable changes in cell behavior.

Interaction with Enzyme Active Sites and Binding Modes

Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine analogs primarily function as inhibitors of protein kinases, a large family of enzymes that regulate most aspects of cell life. nih.govrsc.org These compounds typically act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding and thus blocking the phosphorylation of downstream target proteins. nih.gov

The pyrazolopyridine or pyrazolopyrimidine core is crucial for this activity, often serving as a "hinge-binder." It forms key hydrogen bonds with the backbone residues of the kinase hinge region, which connects the N- and C-terminal lobes of the enzyme. nih.govmdpi.com For instance, in Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold forms a critical hydrogen bond with the methionine residue Met592 in the hinge region. mdpi.com Similarly, in inhibitors of TANK-binding kinase 1 (TBK1), the pyrazole (B372694) moiety forms hydrogen bonds with hinge residues Glu87 and Cys89. tandfonline.com

Beyond the core scaffold's interactions, the various substituents on the ring system dictate the inhibitor's potency and selectivity. These side chains extend into different pockets of the active site, forming additional hydrophobic, van der Waals, or hydrogen bonding interactions. For example, in a series of TTK inhibitors, an N-cyclopropyl-2-methylbenzamide group was found to insert deeply into the ATP binding site, where the phenyloxy ring makes extensive hydrophobic interactions with Pro673 and Val539, contributing to high selectivity. nih.gov In the case of PI3Kδ inhibitors, a morpholine (B109124) ring at position 7 of the pyrazolo[1,5-a]pyrimidine core is essential, with its oxygen atom forming a critical hydrogen bond with Val-828 in the hinge region. mdpi.com The specific pattern of these interactions determines which kinase is inhibited most effectively.

Table 1: Interaction of Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Analogs with Enzyme Active Sites
Target EnzymeAnalog ScaffoldKey Interacting ResiduesBinding Mode/Interaction Type
Tropomyosin Receptor Kinase A (TrkA)Pyrazolo[1,5-a]pyrimidineMet592, Asn655Hinge-binding (H-bond), Hydrophobic interactions mdpi.com
PI3KδPyrazolo[1,5-a]pyrimidineVal-828H-bond with morpholine oxygen mdpi.com
TTKPyrazolo[1,5-a]pyrimidineVal539, Glu571, Pro673Hydrophobic interactions, H-bond via water molecule nih.gov
TANK-binding kinase 1 (TBK1)Pyrazolo[3,4-b]pyridineGlu87, Cys89H-bond with hinge region tandfonline.com
p38 MAP KinasePyrazolo[1,5-a]quinazolineGlu71H-bond mdpi.com
JNK3Pyrazolo[1,5-a]quinazolineLys93H-bond mdpi.com
C-Src Kinase (CSK)Pyrazolo[1,5-a]pyridineHinge ResiduesH-bond interactions nih.gov

Receptor Binding Dynamics and Signal Transduction Pathways

By inhibiting key enzymes or binding to specific receptors, pyrazolo[1,5-a]pyridine analogs can profoundly impact intracellular signal transduction pathways. These pathways are the communication networks that relay signals from the cell surface to the nucleus, governing processes like cell growth, survival, and differentiation.

A primary example is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. Analogs of pyrazolo[1,5-a]pyridine designed as selective PI3K inhibitors have been shown to block the pathway effectively. This is demonstrated by a reduction in the phosphorylation of Akt (also known as PKB), a critical downstream node in the pathway. nih.govnih.gov For instance, compound 20e, a dual PI3Kγ/δ inhibitor, potently inhibits the phosphorylation of AKT at the S473 residue in cellular assays. nih.gov The inhibition of this pathway ultimately disrupts signals that promote cell survival and proliferation.

Similarly, analogs targeting Trk kinases interfere with neurotrophin signaling pathways. mdpi.comresearchgate.net These pathways are vital for neuronal survival but can be hijacked by cancer cells harboring NTRK gene fusions to drive tumor growth. nih.gov By blocking the Trk receptor kinase, these inhibitors shut down downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

Beyond kinase inhibition, some pyrazolo[1,5-a]pyridine derivatives have been developed as receptor antagonists. Studies have described series of these compounds that exhibit significant binding affinity for dopamine receptors and corticotropin-releasing factor 1 (CRF1) receptors, suggesting their potential to modulate neurological and stress-related signaling pathways.

Cellular Pathway Modulation and Phenotypic Effects

The molecular interactions and modulation of signaling pathways by pyrazolo[1,5-a]pyridine analogs translate into a range of observable cellular effects, or phenotypes. The most widely studied phenotypic outcome is the inhibition of cancer cell proliferation. nih.gov By blocking the kinases that drive uncontrolled cell division, these compounds can halt the growth of tumors.

In addition to cytostatic effects, many of these analogs are cytotoxic, actively inducing cell death through apoptosis. nih.gov The disruption of survival signals from pathways like PI3K/Akt can lower the threshold for apoptosis, leading to the elimination of cancer cells.

Another common phenotypic effect is cell cycle arrest. The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs). ox.ac.uk Pyrazolo[1,5-a]pyrimidine derivatives that inhibit CDKs can halt cells at specific checkpoints. For example, compound 4k (BS-194), a potent CDK inhibitor, causes cell cycle block in the S and G2/M phases. ox.ac.uk Other pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause a notable arrest in the G0/G1 phase of the cell cycle. nih.gov This arrest prevents the cells from replicating their DNA and dividing.

Furthermore, some analogs exhibit more specialized effects, such as modulating the tumor microenvironment. The dual PI3Kγ/δ inhibitor 20e was shown to repolarize M2-phenotype macrophages, which are typically tumor-promoting, into an M1-phenotype, which is anti-tumoral and can stimulate an immune response against the cancer. nih.gov

Table 2: Phenotypic Effects of Pyrazolo[1,5-a]pyridine/pyrimidine Analogs on Cancer Cells
Compound/SeriesCell Line(s)Phenotypic Effect
Pyrazolo[1,5-a]pyridine-3-carboxylatesMCF-7 (Breast)G1 phase cell cycle arrest, Growth inhibition nih.gov
Pyrazolo[1,5-a]pyrimidine 6t, 6sRFX 393 (CNS)G0/G1 phase cell cycle arrest nih.gov
BS-194 (4k)Various cancer cell linesS and G2/M phase cell cycle block, Anti-proliferative ox.ac.uk
PI3Kγ/δ inhibitor 20eBone marrow-derived macrophagesRepolarization from M2 to M1 phenotype nih.gov
Pyrazolo[1,5-a]pyrimidine 4dHepG2 (Liver), MCF-7 (Breast)Cytotoxicity, Anti-proliferative ekb.eg
N-hydroxyethyl pyrazolo[1,5-a]pyridineHuman tumor cell linesInhibition of cell proliferation nih.gov

In Vitro Biological Evaluation Methodologies

A variety of standardized in vitro assays are employed to characterize the biological activity of newly synthesized 5-Bromo-4-methylpyrazolo[1,5-a]pyridine analogs. These methodologies are crucial for determining the potency, selectivity, and cellular effects of the compounds.

Enzyme Inhibition Assays

To quantify the direct inhibitory effect of pyrazolo[1,5-a]pyridine analogs on their target enzymes, biochemical enzyme inhibition assays are fundamental. These assays typically use purified, often recombinant, enzymes and measure their activity in the presence of varying concentrations of the inhibitor. nih.gov The output of these assays is usually the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

A common format for kinase inhibition assays is the ELISA (Enzyme-Linked Immunosorbent Assay), which can detect the phosphorylation of a substrate. mdpi.com Radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate are also used. More modern, non-radioactive methods often rely on fluorescence or luminescence. For example, luciferase-based reporter assays can be used to measure the amount of ATP remaining after a kinase reaction, where a lower light signal indicates higher kinase activity (and thus lower inhibition). ekb.eg These assays are essential for determining the potency of compounds against their primary target and for assessing their selectivity by testing them against a panel of other related enzymes, such as a broad panel of human kinases. nih.gov

Cell-Based Assays for Proliferation, Cytotoxicity, and Specific Activities

Assays for proliferation and cytotoxicity are the most common starting point for evaluating potential anticancer agents. These assays measure the ability of a compound to inhibit the growth of cancer cell lines or to kill them outright. Standard methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. semanticscholar.org

SRB (Sulphorhodamine B) Assay: This is another colorimetric assay that measures cell density based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of proteins under mildly acidic conditions. nih.gov

These assays are often performed on large panels of cancer cell lines, such as the NCI-60 human tumor cell line panel, to assess the breadth of a compound's activity. nih.gov The results are typically reported as a GI50 (concentration for 50% growth inhibition) or IC50 value. nih.govekb.eg

Beyond general cytotoxicity, more specific cell-based assays are used to investigate the mechanism of action. Cellular potency assays can be designed to measure the inhibition of a specific signaling pathway within the cell, for example, by using antibodies to detect the phosphorylation level of a downstream substrate like Akt or STAT1 via Western Blot or specialized ELISA. nih.govnih.gov Flow cytometry is another powerful tool used to analyze the cell cycle distribution of a cell population, allowing researchers to determine if a compound causes arrest at the G1, S, or G2/M phase. nih.gov

Table 3: In Vitro Evaluation Methodologies for Pyrazolo[1,5-a]pyridine Analogs
Assay TypePurposeCell Line(s) / SystemMeasured Outcome
Enzyme Inhibition Assays
Kinase/Enzyme AssayDetermine direct enzyme inhibitionPurified recombinant enzymes (e.g., CDK2, TrkA, p38, PI3K)IC50 value nih.govnih.gov
Luciferase Reporter AssayMeasure kinase activity (ATP consumption)Enzyme/substrate systemIC50 value, % Inhibition ekb.eg
Cell-Based Assays
SRB AssayMeasure cytotoxicity/cell proliferationA549, MCF-7, HCT-116, PC-3GI50 / IC50 value nih.gov
MTT AssayMeasure cell viability/metabolic activityA549, Caco-2, WI-38IC50 value, % Growth Inhibition semanticscholar.org
NCI-60 ScreenBroad-spectrum anti-proliferative activityPanel of 60 human cancer cell linesMean Growth Inhibition % (GI%) nih.gov
Cellular Phosphorylation AssayMeasure inhibition of a signaling pathwaySpecific cancer cell lines (e.g., HCT-116)Inhibition of substrate phosphorylation (e.g., p-Akt) nih.gov
Cell Cycle Analysis (Flow Cytometry)Determine effect on cell cycle progressionRFX 393, MCF-7% of cells in G0/G1, S, G2/M phases nih.govnih.gov

Antimicrobial Susceptibility Testing Methods

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine analogs, which share a core structure with this compound, has been explored through various in vitro susceptibility testing methods. These methods are crucial for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Standard methodologies, such as broth microdilution and agar (B569324) well diffusion, are commonly employed to evaluate the antibacterial and antifungal activities of these compounds. growingscience.com In the broth microdilution method, a series of dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate, which is then inoculated with the microorganism. The MIC is determined after an incubation period by observing the lowest concentration of the compound at which no growth occurs. nih.gov The agar well diffusion method involves placing the test compound into wells punched into an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured to assess its antimicrobial activity. growingscience.com

Several studies have reported the synthesis and subsequent antimicrobial screening of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antimicrobial activity, with some compounds demonstrating notable efficacy against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. researchgate.net In another study, newly synthesized pyrazolo[1,5-a]pyrimidines containing a sulfathiazole (B1682510) moiety showed good antibacterial and antifungal activity. nih.gov

The following interactive data table summarizes the antimicrobial activity of selected pyrazolo[1,5-a]pyrimidine analogs from various research studies.

Compound/AnalogMicroorganismMethodResult (e.g., MIC in µg/mL or Zone of Inhibition in mm)Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative (10i)Gram-positive and Gram-negative bacteriaNot SpecifiedShowed increased reactivity compared to ampicillin. nih.gov
Pyrazolo[1,5-a]pyrimidin-7-one derivative (Thiophene 13)Staphylococcus aureusMIC3.125 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidin-7-one derivative (Thiazole 3)Aspergillus fumigatusMIC6.25 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidin-7-one derivative (Pyrazolo[1,5-a]pyrimidine 21b)Fusarium oxysporumMIC6.25 µg/mL nih.gov
4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide (8a, 8c, 8d, 8i)Gram-positive and Gram-negative bacteriaAgar Well DiffusionExcellent activity compared to streptomycin. growingscience.com
Ethyl 7‐hydroxy‐5‐phenylpyrazolo[1,5‐a]pyrimidine‐3‐carboxylate (3i)Bacillus subtilisMIC312 µM researchgate.net

Preclinical In Vivo Efficacy Studies in Animal Models of Disease

Despite the promising in vitro antimicrobial activity demonstrated by various pyrazolo[1,5-a]pyrimidine analogs, there is a notable absence of publicly available data from preclinical in vivo efficacy studies in animal models of bacterial or fungal diseases for this class of compounds, including analogs of this compound. The existing in vivo research on pyrazolo[1,5-a]pyrimidine derivatives has predominantly focused on their potential as anticancer agents and kinase inhibitors. researchgate.netnih.gov One study did report on the in vivo antiviral efficacy of a pyrazolo[1,5-a]pyrimidine derivative in a cotton rat model of Respiratory Syncytial Virus (RSV) infection, indicating the potential for systemic activity of this scaffold. However, this does not provide insight into its potential efficacy against bacterial or fungal pathogens in vivo. The transition from in vitro activity to in vivo efficacy is a critical step in the drug development process, and the lack of such data for the antimicrobial applications of these compounds represents a significant gap in the current body of research.

Computational Chemistry and Molecular Modeling in Pyrazolo 1,5 a Pyridine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting a molecule's reactivity, stability, and the nature of its interactions with other molecules. For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have utilized electrostatic potential maps to identify regions that can act as hydrogen bond donors and acceptors, which is vital for understanding their binding modes in biological targets. elsevier.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of 5-Bromo-4-methylpyrazolo[1,5-a]pyridine, might interact with a biological target, typically a protein or enzyme.

Studies on various pyrazolo[1,5-a]pyrimidine derivatives have successfully employed molecular docking to understand their binding mechanisms. For example, docking studies of pyrazolo[1,5-a]pyrimidines with cyclin-dependent kinase 2 (CDK2) have revealed that these compounds can fit well within the ATP binding cleft, forming key hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking has been used to investigate the binding of pyrazolo[1,5-a]pyrimidine derivatives to the active sites of enzymes like DNA gyrase and secreted aspartic protease, showing lower binding energies that suggest potent inhibitory activity. elsevier.comnih.gov

Molecular dynamics (MD) simulations further refine the understanding of ligand-target interactions by simulating the movement of atoms and molecules over time. MD simulations of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that they can stabilize in a 'flying bat' conformation within the binding site, primarily through hydrogen bonds and hydrophobic contacts. nih.gov These simulations provide a dynamic picture of the binding event, offering insights that static docking models cannot.

Conformational Analysis and Flexibility Studies of the Scaffold

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. The pyrazolo[1,5-a]pyridine scaffold is a fused, rigid, and planar N-heterocyclic system. nih.govmdpi.com However, the introduction of substituents can lead to different conformational possibilities.

Conformational analysis of related scaffolds, such as tetrahydropyrazolo[1,5-a]pyrimidines, has been performed using NMR and computational methods. mdpi.comnih.gov These studies have shown that the bicyclic core can exist in different stereoisomers (syn and anti configurations), with the syn-configuration being conformationally stable and the trans-configuration being more labile. mdpi.comnih.gov This conformational flexibility can be crucial for the molecule's ability to adapt to the active site of a biological target. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrazolo[1,5-a]pyrimidine class of compounds, 3D-QSAR studies have been conducted to understand the structural requirements for their activity as CDK2 inhibitors. nih.gov

These models use descriptors related to steric, hydrophobic, and hydrogen-bonding fields to predict the inhibitory activity of new compounds. The resulting contour maps from these analyses provide a visual guide for designing more potent inhibitors, indicating where bulky, hydrophobic, or hydrogen-bonding groups would be beneficial or detrimental to activity. nih.gov For instance, one study found that bulky and hydrophobic features in certain regions of the pyrazolo[1,5-a]pyrimidine scaffold were beneficial for biological activity. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. While specific studies on the reaction mechanisms involving this compound are scarce, computational methods are regularly used to explore the synthesis of related heterocyclic systems. These studies can help in understanding the reaction pathways, identifying transition states, and explaining the observed regioselectivity of reactions. For example, the mechanism of formation of pyrazolo[1,5-a]pyrimidines often involves a nucleophilic addition of an amino group followed by cyclization, and computational studies can model the energetics of these steps. researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Property Predictions

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity. In silico tools are widely used to predict these properties early in the drug discovery process.

For various pyrazolo[1,5-a]pyrimidine and pyrazole (B372694) derivatives, in silico ADME and toxicity predictions have been performed. elsevier.comnih.govresearchgate.netjohnshopkins.eduresearchgate.net These studies often calculate physicochemical properties like lipophilicity (logP), solubility, and molecular weight to assess drug-likeness based on rules such as Lipinski's rule of five. nih.govresearchgate.net Predictions of properties like gastrointestinal absorption, cytochrome P450 (CYP) inhibition, and potential carcinogenicity are also commonly reported. nih.gov For some pyrazolo[1,5-a]pyrimidine series, these predictions have shown good drug-like properties, with many compounds falling within the acceptable ranges for oral bioavailability. nih.govresearchgate.netekb.eg

Below is a table summarizing the types of computational data often generated for pyrazolo[1,5-a]pyridine derivatives, which would be applicable to the study of this compound.

Computational MethodPredicted Properties for Pyrazolo[1,5-a]pyridine Derivatives
Quantum Chemistry Electronic structure, HOMO/LUMO energies, electrostatic potential maps elsevier.com
Molecular Docking Binding modes, interaction energies with biological targets (e.g., kinases, DNA gyrase) elsevier.comnih.govnih.govekb.eg
Molecular Dynamics Conformational stability, dynamic behavior in binding sites nih.gov
Conformational Analysis Identification of stable conformers, flexibility of the scaffold mdpi.comnih.gov
QSAR Correlation of structural features with biological activity, predictive models for efficacy nih.gov
In Silico ADMET Drug-likeness (Lipinski's rule), absorption, distribution, metabolism, excretion, and toxicity profiles elsevier.comnih.govresearchgate.netjohnshopkins.eduresearchgate.netekb.eg

Future Directions and Emerging Research Avenues for 5 Bromo 4 Methylpyrazolo 1,5 a Pyridine

Development of Next-Generation Synthetic Methodologies for Enhanced Scope and Efficiency

The synthesis of pyrazolo[1,5-a]pyridine (B1195680) and its related pyrazolo[1,5-a]pyrimidine (B1248293) analogues has traditionally been achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls or β-enaminones. nih.govnih.govmdpi.com While effective, future research is focused on developing more efficient, environmentally friendly, and versatile synthetic routes.

Emerging strategies that could be applied to the synthesis of derivatives of 5-Bromo-4-methylpyrazolo[1,5-a]pyridine include:

One-Pot and Multicomponent Reactions: The development of one-pot cyclization methodologies, which allow for the construction of the core and subsequent functionalization in a single step, significantly improves efficiency. nih.gov These methods reduce waste and simplify purification processes.

Green Chemistry Approaches: Future syntheses will increasingly employ green chemistry principles, such as using microwave-assisted, solvent-free reaction conditions to accelerate reactions and reduce environmental impact. nih.gov Acetic acid and molecular oxygen, for instance, have been used as a green reagent and oxidant combination for synthesizing related structures. acs.org

Cross-Dehydrogenative Coupling (CDC): CDC reactions represent a powerful, atom-economical strategy for forming C-C or C-N bonds without pre-functionalization of the substrates. acs.org Applying novel CDC processes could offer a direct and efficient way to synthesize complex derivatives from simple precursors. acs.org

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for post-synthesis modifications via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of functional groups to build chemical libraries for screening. nih.gov

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to pyrazolo[1,5-a]pyridine, is known to be a potent inhibitor of various protein kinases, which are crucial targets in oncology. nih.gov This provides a strong rationale for investigating the therapeutic potential of this compound.

Future research will likely focus on:

Kinase Inhibition: Derivatives of the parent scaffold have shown inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), TANK-binding kinase 1 (TBK1), and Toll-Like Receptor 4 (TLR4). nih.govnih.govnih.gov Exploration of this compound derivatives against a broader panel of kinases involved in cancer and inflammatory diseases is a promising avenue. nih.govnih.gov For example, inhibiting CDK9 can lead to the depletion of short-lived anti-apoptotic proteins like Mcl-1 in cancer cells, inducing cell death. nih.gov

Antitubercular Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamides were identified as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.gov By modifying the this compound core to include carboxamide functionalities, novel antitubercular candidates could be developed. nih.gov

Innate Immunity Modulation: The discovery of pyrazolo[1,5-a]pyrimidine derivatives that inhibit TLR4 signaling opens up possibilities for treating inflammatory diseases and sepsis. nih.gov Future studies could assess whether derivatives of this compound can modulate TLR4 or other pattern recognition receptors to control innate immune responses.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be pivotal in exploring the chemical space around this compound.

Key applications include:

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecules based on the pyrazolo[1,5-a]pyridine scaffold with desired properties. mdpi.comnih.gov These models can generate libraries of virtual compounds optimized for activity against a specific biological target.

Predictive Modeling: ML models can be trained to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Target Identification and Validation: A recent study successfully used an AI-powered screening platform (HelixVS and HelixDock) to identify a pyrazolo[1,5-a]pyrimidine derivative that targets the homodimerization of TLR4. nih.gov This approach demonstrates how AI can identify novel biological targets and design molecules to interact with them, a strategy that could be applied to discover new applications for derivatives of this compound. nih.gov

Application as Chemical Probes for Elucidating Biological Pathways

Fluorescent organic compounds are critical tools for studying cellular dynamics and biological interactions. rsc.org The pyrazolo[1,5-a]pyrimidine core, a close analogue of pyrazolo[1,5-a]pyridine, possesses intrinsic fluorescent properties, making it an attractive scaffold for developing chemical probes. rsc.orgrsc.org

Future research in this area could involve:

Developing Target-Specific Probes: By attaching reactive groups or linkers, derivatives of this compound could be converted into selective probes for their biological targets (e.g., CDK9, TBK1). These probes would enable researchers to visualize the location and activity of these proteins within cells, helping to elucidate their roles in health and disease.

Leveraging Intrinsic Fluorescence: The inherent fluorescence of the pyrazolo[1,5-a]pyridine core is a significant advantage. mdpi.comrsc.org Optimizing a derivative for high potency and selectivity against a specific kinase could yield a "turn-key" fluorescent probe to study that kinase's function without the need for an external fluorophore.

Investigation of Photophysical Properties and Potential in Materials Science

The pyrazolo[1,5-a]pyrimidine scaffold has attracted significant attention in materials science due to its exceptional and tunable photophysical properties. nih.gov These properties suggest that this compound and its derivatives could also be valuable in this field.

Emerging research avenues include:

Tunable Fluorophores: Studies on pyrazolo[1,5-a]pyrimidines show that their absorption and emission properties can be finely tuned by introducing electron-donating or electron-withdrawing groups at different positions on the heterocyclic core. rsc.org This tunability allows for the creation of fluorophores with specific colors and high quantum yields (up to 0.97 in some cases). rsc.org The bromine atom on this compound can be readily substituted to systematically study these effects.

Solid-State Emitters: Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit strong fluorescence in the solid state, a desirable property for applications like organic light-emitting devices (OLEDs). rsc.org Investigating the solid-state emission of derivatives of this compound could lead to the development of new materials for electronic displays and lighting.

Chemosensors: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can act as chelating agents for metal ions, and the compound's fluorescence can change upon binding. rsc.org This opens the door to designing fluorescent chemosensors for detecting specific ions or small molecules in environmental or biological samples.

Advancements in Derivatization for Enhanced Selectivity and Potency

Structure-activity relationship (SAR) studies are fundamental to transforming a bioactive "hit" compound into a potent and selective "lead." The structure of this compound is well-suited for systematic derivatization.

Future efforts will concentrate on:

Systematic SAR Studies: The bromine atom at the C5 position is a key site for modification. acs.org By performing cross-coupling reactions to introduce a diverse range of aryl, heteroaryl, and alkyl groups, researchers can systematically probe how substituents at this position affect biological activity.

Improving Kinase Selectivity: While a compound may inhibit a primary target like CDK9, it often has off-target effects on other kinases. nih.gov Derivatization efforts will focus on introducing chemical groups that exploit subtle differences in the ATP-binding pockets of various kinases to achieve higher selectivity, thereby reducing potential side effects.

Enhancing Potency: Research on related scaffolds has demonstrated that potency can be dramatically increased through targeted modifications. For example, in a series of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the introduction of a lipophilic tail identical to that of another known agent resulted in a compound with nanomolar activity. nih.gov A similar scaffold-hopping and derivatization strategy could be applied to this compound to optimize its potency against new or known targets.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 5-Bromo-4-methylpyrazolo[1,5-a]pyridine?

The synthesis typically involves bromination and functionalization of pyrazolo[1,5-a]pyridine precursors. For example, bromine can be introduced via electrophilic aromatic substitution under controlled conditions (e.g., using NBS or Br₂ in acidic media). Key parameters include:

  • Temperature : Maintained between 0–25°C to avoid side reactions.
  • Solvent choice : Dichloromethane or DMF improves solubility and reaction efficiency .
  • Catalysts : Lewis acids like FeCl₃ may enhance regioselectivity. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. 1.2. How can structural characterization of this compound be performed?

Use a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ ~2.5 ppm for methyl groups) .
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~227.0).
  • Elemental analysis : Validate purity (>98%) by matching calculated vs. found C, H, N, Br percentages .

Q. 1.3. What are its primary applications in medicinal chemistry?

This compound serves as a versatile building block for:

  • Kinase inhibitors : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores.
  • Antimicrobial agents : Structural analogs exhibit activity against Gram-positive bacteria .

Advanced Research Questions

Q. 2.1. How can computational methods predict the reactivity of this compound?

Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) can model electronic properties:

  • Electron density maps : Identify electrophilic/nucleophilic sites for substitution reactions.
  • HOMO-LUMO gaps : Predict charge-transfer interactions with biological targets .
    Example workflow: Optimize geometry at the B3LYP/6-31G* level, then calculate Fukui indices for reactivity analysis.

Q. 2.2. How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Impurity of starting materials : Use HPLC to verify precursor purity.
  • Reaction monitoring : Employ in-situ IR or LC-MS to track intermediates.
  • Scale-up effects : Microscale reactions (<100 mg) may show higher yields due to better heat distribution. Adjust stirring rates and solvent volumes for reproducibility .

Q. 2.3. What methodologies are used to study its biological mechanism of action?

Advanced techniques include:

  • Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., kinases).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • Molecular docking : Use AutoDock Vina to simulate interactions with active sites, guided by DFT-derived charge distributions .

Methodological Challenges and Solutions

Q. 3.1. How to optimize regioselectivity in further functionalization?

  • Directed metalation : Use directing groups (e.g., amides) to control cross-coupling sites.
  • Protecting groups : Temporarily block reactive positions (e.g., methyl) during bromination .

Q. 3.2. Addressing solubility issues in biological assays

  • Co-solvents : Use DMSO (<1% v/v) to prepare stock solutions.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for in vivo studies .

Safety and Handling

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents).
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.